2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine
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Overview
Description
2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a chemical compound characterized by a cyclopropane ring attached to a pyrazole ring with two methyl groups at positions 1 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable pyrazole derivative. One common method is the reaction of 1,5-dimethyl-1H-pyrazole with a cyclopropanating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Scientific Research Applications
2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active agents.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-1H-pyrazole: A precursor to the target compound, sharing the pyrazole ring structure.
Cyclopropanamine: Contains the cyclopropane ring but lacks the pyrazole moiety.
1,5-dimethyl-1H-pyrazol-4-ylamine: Similar structure but without the cyclopropane ring.
Uniqueness
2-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine is unique due to the combination of the cyclopropane and pyrazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-7(4-10-11(5)2)6-3-8(6)9/h4,6,8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWXVESOTKBSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2CC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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